![molecular formula C22H21ClN2OS B2731876 4-(4-Chlorophenoxy)-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydroquinazoline CAS No. 343373-60-4](/img/structure/B2731876.png)
4-(4-Chlorophenoxy)-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydroquinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(4-Chlorophenoxy)-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydroquinazoline (4-CPMTQ) is a novel compound synthesized by reaction of 4-chlorophenoxyacetic acid and 4-methylbenzylsulfanylacetic acid. It is a member of the quinazoline family, which is a class of heterocyclic compounds that are known to have various biological activities. This compound has been studied in various scientific research applications, including cancer, inflammation, and cardiovascular disease.
Scientific Research Applications
Synthesis and Antituberculosis Activity
Quinazoline derivatives have been synthesized and evaluated for their antituberculosis activity. For instance, the synthesis of 3-heteroarylthioquinoline derivatives via the Friedlander annulation demonstrated significant in vitro activity against Mycobacterium tuberculosis, highlighting the potential of these compounds in developing new antituberculosis agents (Selvam Chitra et al., 2011).
Antimicrobial and Anti-inflammatory Activities
Some novel triazoloquinazolines and triazinoquinazolines containing benzenesulfonamide moieties were synthesized and showed good antipyretic and anti-inflammatory activities. This suggests their potential application in the treatment of conditions requiring anti-inflammatory and antipyretic agents (Mostafa M Ghorab et al., 2010).
Cytotoxicity Studies
The cytotoxic effects of certain quinazoline derivatives were evaluated against mouse fibroblasts (NIH 3T3), showing no toxic effects at high concentrations. This indicates their potential safety for further pharmaceutical applications (Selvam Chitra et al., 2011).
Antioxidant Activities
Quinazolines have also been explored for their antioxidant activities. For example, new quinazolines were synthesized and characterized for their potential as antimicrobial agents, which also implied their possible antioxidant properties (N. Desai et al., 2007).
Environmental Remediation
Enzymatic approaches using redox mediators have shown much interest in the degradation of various organic pollutants, including those that may be structurally related to quinazoline derivatives. This highlights the potential application of quinazoline compounds in environmental remediation processes (Maroof Husain & Q. Husain, 2007).
properties
IUPAC Name |
4-(4-chlorophenoxy)-2-[(4-methylphenyl)methylsulfanyl]-5,6,7,8-tetrahydroquinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2OS/c1-15-6-8-16(9-7-15)14-27-22-24-20-5-3-2-4-19(20)21(25-22)26-18-12-10-17(23)11-13-18/h6-13H,2-5,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVKZTIKRQBESRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC3=C(CCCC3)C(=N2)OC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorophenoxy)-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydroquinazoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,4-difluorophenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2731794.png)

![N1-(4-fluorobenzyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2731797.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide](/img/structure/B2731799.png)
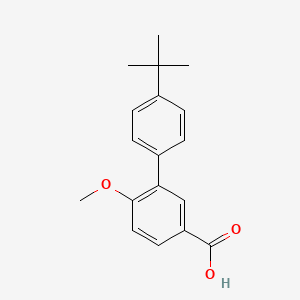
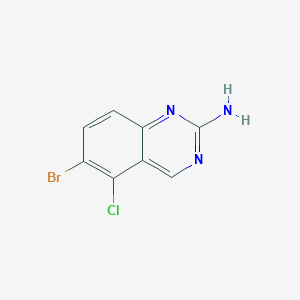
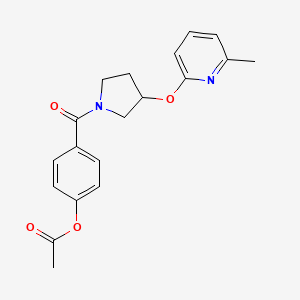
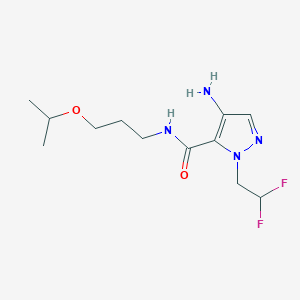
![2-(3-Chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B2731809.png)
![N-{1-[(pyridin-2-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B2731812.png)
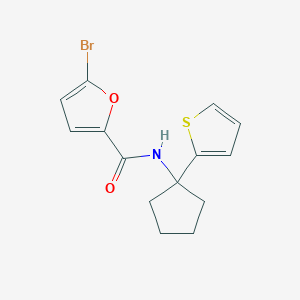
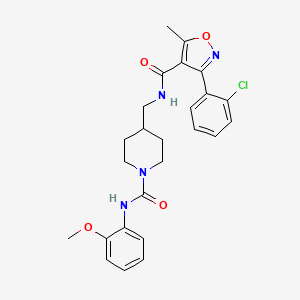
![4-{[(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetyl]amino}-N-(2,4-dimethoxybenzyl)benzamide](/img/structure/B2731816.png)